REACTION_SMILES
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[CH3:13][N:14]=[C:15]=[O:16].[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:1][C:2]1([CH3:12])[O:3][c:4]2[c:5]([cH:7][cH:8][cH:9][c:10]2[OH:11])[O:6]1.[cH:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[CH3:1][C:2]1([CH3:12])[O:3][c:4]2[c:5]([cH:7][cH:8][cH:9][c:10]2[O:11][C:15]([NH:14][CH3:13])=[O:16])[O:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN=C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)Oc2cccc(O)c2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CNC(=O)Oc1cccc2c1OC(C)(C)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |